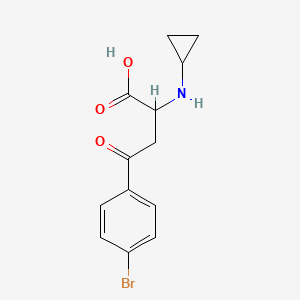
2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propan-1-amine” is a derivative of pyrazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole derivatives are known for their broad range of chemical and biological properties and have become an important synthon in the development of new drugs .
Synthesis Analysis
Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations . To enhance quinclorac potency, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The chemical reactions of pyrazole derivatives are complex and varied. The activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely. For example, imidazole, a related compound, is a white or colorless solid that is highly soluble in water and other polar solvents .Mechanism of Action
The mechanism of action of 2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propan-1-amine is not fully understood, but it is believed to act as a DNA intercalator, inhibiting DNA replication and leading to cell death. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis in cancer cells, leading to cell death. In addition, this compound has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of 2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propan-1-amine is its high purity and yield, making it a suitable candidate for various lab experiments. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in various applications.
Future Directions
There are several future directions for the study of 2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propan-1-amine. One direction is the further investigation of its potential as a drug candidate for the treatment of cancer. Another direction is the synthesis of novel MOFs using this compound as a ligand for gas storage and separation. Additionally, the use of this compound as a ligand in catalytic reactions can be further explored to optimize its use in various applications. Overall, this compound is a promising compound that has the potential to make significant contributions to various fields of study.
Synthesis Methods
The synthesis of 2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propan-1-amine involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with 2-chloro-2-methylpropane in the presence of a base such as potassium carbonate. The resulting product is then reduced using a reducing agent like lithium aluminum hydride to yield this compound. This synthesis method has been optimized to yield high purity and yield of this compound.
Scientific Research Applications
2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propan-1-amine has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to possess antitumor activity and has been investigated as a potential drug candidate for the treatment of cancer. In materials science, this compound has been used to synthesize metal-organic frameworks (MOFs) that have potential applications in gas storage and separation. In catalysis, this compound has been used as a ligand in transition metal catalyzed reactions.
Safety and Hazards
Properties
IUPAC Name |
2-methyl-2-(1-methylpyrazol-3-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-8(2,6-9)7-4-5-11(3)10-7/h4-5H,6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDHLDPMTDETAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=NN(C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Bromo-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2642802.png)
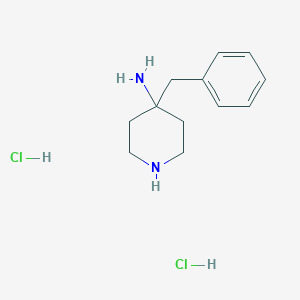
![N-(4-fluorobenzyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2642806.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2642807.png)
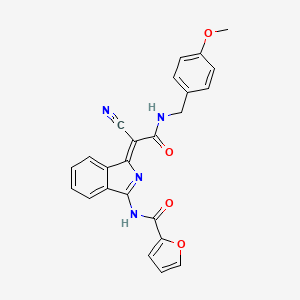
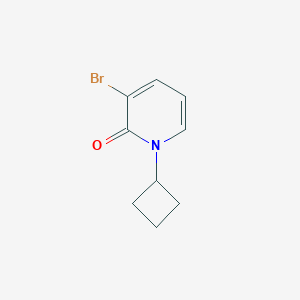
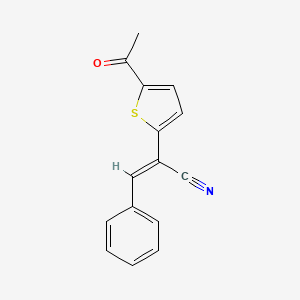
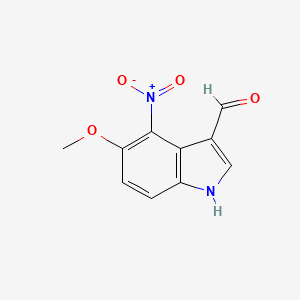

![1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2642821.png)

![3-(4-Chlorophenyl)-8-((2,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2642823.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2642824.png)
